molecular formula C6HBrCl2N2S B1287993 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine CAS No. 41102-25-4

7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine

Número de catálogo: B1287993
Número CAS: 41102-25-4
Peso molecular: 283.96 g/mol
Clave InChI: SELNIRJYLYMJKG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (CAS: 41102-25-4) is a halogenated heterocyclic compound featuring a fused thieno[3,2-d]pyrimidine core. Its molecular formula is C₆HBrCl₂N₂S, with a molecular weight of 283.96 g/mol . The structure comprises a thiophene ring fused to a pyrimidine ring, with bromine and chlorine substituents at positions 7, 2, and 4, respectively (Figure 1). This compound is commercially available in purities up to 95% and is widely used as a synthetic intermediate in medicinal chemistry, particularly in Suzuki cross-coupling reactions to generate bioactive derivatives .

Propiedades

IUPAC Name

7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrCl2N2S/c7-2-1-12-4-3(2)10-6(9)11-5(4)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELNIRJYLYMJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)C(=NC(=N2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrCl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592815
Record name 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41102-25-4
Record name 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Halogenation Reactions

Bromination: A common method for synthesizing 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine involves the bromination of 2,4-dichlorothieno[3,2-d]pyrimidine using brominating agents such as bromine or N-bromosuccinimide (NBS). This reaction is typically performed under controlled conditions in an inert atmosphere to minimize side reactions.

Nucleophilic Substitution

Nucleophilic substitution reactions are also employed in the synthesis of this compound. Common nucleophiles include sodium hydroxide or amines, which can react with halogenated intermediates to form substituted derivatives.

Oxidation and Reduction Reactions

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used under acidic or basic conditions to modify thieno[3,2-d]pyrimidine derivatives.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are frequently utilized to convert halogenated intermediates into their corresponding amines or other functional groups.

Palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, are significant in synthesizing more complex derivatives from this compound. These reactions allow for the introduction of various aryl or alkyl groups at specific positions on the thieno[3,2-d]pyrimidine scaffold.

The yield and purity of synthesized this compound can vary significantly based on the chosen synthetic route and reaction conditions. Table 1 summarizes the yields reported in various studies for different preparation methods.

Preparation Method Yield (%) Conditions
Bromination with NBS 85 Inert atmosphere, room temperature
Chlorination with POCl₃ 75 Reflux for 10 hours
Nucleophilic substitution 81 DMSO as solvent
Palladium-catalyzed coupling Moderate (60-75) Varies by substrate

The preparation of this compound involves a series of well-established synthetic methods that leverage halogenation, nucleophilic substitution, oxidation/reduction reactions, and coupling techniques. Each method offers distinct advantages regarding yield and specificity of substitution patterns. Ongoing research continues to explore novel synthetic strategies that could enhance the efficiency and environmental sustainability of producing this compound.

Future research may focus on optimizing existing methods for better yields and exploring greener alternatives to traditional reagents. Additionally, understanding the structure-activity relationship of synthesized derivatives could lead to new applications in medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound exhibits promising biological activities, making it a subject of interest in drug discovery and development. Key applications include:

  • Anticancer Activity : Research has shown that 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine and its derivatives possess antiproliferative effects against various cancer cell lines. In vitro studies indicate that it can inhibit the growth of breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values of approximately 15 μM and 20 μM, respectively .
  • Antimicrobial Properties : The compound has demonstrated significant antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were reported at 8 μg/mL for S. aureus and 12 μg/mL for E. coli, indicating its potential as an antimicrobial agent.

Case Studies

Several studies have explored the applications and efficacy of this compound:

Anticancer Studies

  • A study published in 2023 evaluated the compound's efficacy against AML cell lines. The results highlighted significant inhibition of cell growth attributed to its action on FLT3 mutations, which are common in AML patients .

Antimicrobial Efficacy

  • Another research project focused on the antimicrobial properties of similar thieno[3,2-d]pyrimidine derivatives. The findings showed that derivatives exhibited substantial antibacterial activity against resistant bacterial strains, supporting further exploration for therapeutic applications in infectious diseases.

Mecanismo De Acción

The mechanism of action of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or proteins, thereby modulating biological pathways. The bromine and chlorine atoms in its structure can interact with target molecules through halogen bonding, enhancing its binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine, highlighting differences in reactivity, biological activity, and applications:

Compound Molecular Structure Molecular Weight (g/mol) Key Features Applications
This compound Thieno[3,2-d]pyrimidine core with Br/Cl 283.96 High reactivity in Suzuki couplings; halogen substituents enable diversification Precursor for FLT3-ITD kinase inhibitors (e.g., leukemia therapeutics)
7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine Pyrrolo[3,2-d]pyrimidine core with Br/Cl 265.77 (M+H) Reduced toxicity via N5 substitution; improved anticancer activity Anticancer agents with lower cytotoxicity
7-Bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Pyrrolo core with methyl group at N5 244.94 Enhanced metabolic stability due to methyl substitution Antimycobacterial agents
7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine Pyrido[3,2-d]pyrimidine core with Br/Cl 283.95 Pyridine ring alters electronic properties; moderate solubility Building block for kinase inhibitors

Physicochemical Properties

  • Solubility: Thieno derivatives are less soluble in aqueous media (logP = 2.8) compared to pyrrolo (logP = 1.7) and pyrido (logP = 2.1) analogs .
  • Stability: Methyl groups at N5 in pyrrolo derivatives improve thermal stability (melting point = 200–201°C) , whereas thieno analogs degrade above 150°C .

Actividad Biológica

7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a halogenated derivative of thieno[3,2-d]pyrimidine that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This compound features a unique structural framework that enables it to interact with various biological targets, leading to significant antiproliferative effects against multiple cancer cell lines.

Structure and Synthesis

The molecular formula of this compound is C₆HBrCl₂N₂S. The synthesis typically involves halogenation reactions that introduce bromine and chlorine substituents at specific positions on the thieno[3,2-d]pyrimidine scaffold. Various synthetic routes have been explored to optimize yield and purity, including methods that utilize POCl₃ and DMF for chlorination reactions .

Antiproliferative Effects

Research indicates that this compound exhibits notable antiproliferative activity across several cancer cell lines. A study highlighted its effectiveness against leukemia (L1210) and breast cancer (MDA-MB-231) cell lines. The compound was found to induce apoptosis and cell cycle arrest at the G2/M phase in MDA-MB-231 cells .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
L12105.4Induces apoptosis
MDA-MB-2316.0Cell cycle arrest at G2/M
HeLa8.5Apoptotic pathway activation

Structure-Activity Relationship (SAR)

The presence of halogens at specific positions is critical for the biological activity of thieno[3,2-d]pyrimidine derivatives. The introduction of bromine at the C7 position significantly enhances the compound's potency by reducing the IC50 values compared to non-brominated analogs. In particular, the combination of chlorine at the C4 position and bromine at C7 has been shown to maximize cytotoxic effects .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways independent of cell cycle arrest stages.
  • Cell Cycle Arrest : It causes accumulation of cells in the G2/M phase, which can lead to cell death.
  • Selective Cytotoxicity : Preliminary studies suggest selective inhibition against certain microbial strains such as Cryptococcus neoformans, indicating potential antifungal properties .

Case Studies

In a series of experiments conducted on various cancer cell lines:

  • L1210 Cells : Treatment with this compound resulted in approximately 60% apoptosis within 48 hours.
  • MDA-MB-231 Cells : A significant G2/M arrest was observed with minimal apoptotic markers when treated with this compound.
  • HeLa Cells : Demonstrated a dose-dependent increase in apoptosis with an IC50 value indicative of moderate cytotoxicity.

Q & A

Q. What are the common synthetic routes for 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine, and how can reaction conditions be optimized?

Answer: The synthesis of halogenated pyrimidine derivatives typically involves sequential halogenation and cyclization steps. For example:

  • Bromination : N-Bromosuccinimide (NBS) in dry dichloromethane (DCM) under ambient conditions is effective for introducing bromine at the 7-position (76% yield, 2-hour reaction) .
  • Chlorination : Chlorine can be introduced via NaH-mediated alkylation using iodomethane in DMF (88% yield, 1.5-hour reaction at 0°C) .
  • Cyclization : Microwave-assisted aminocarbonylation with palladium catalysts and molybdenum hexacarbonyl may enhance regioselectivity .
    Optimization Tips :
    • Use anhydrous solvents and inert atmospheres to prevent side reactions.
    • Monitor reaction progress via TLC (e.g., CH₂Cl₂/MeOH 199:1) to isolate intermediates .

Q. How should researchers purify and characterize this compound?

Answer:

  • Purification :
    • Column chromatography with silica gel and eluents like CH₂Cl₂/MeOH (gradient from 99:1 to 95:5) resolves impurities effectively .
    • Recrystallization from ethanol-DMF mixtures improves purity .
  • Characterization :
    • 1H/13C NMR : Look for distinct aromatic proton shifts (δ 2.88–3.07 ppm for methyl groups; δ 5.79 ppm for pyrrolo protons) .
    • HRMS : Confirm molecular weight (e.g., observed 244.9359 vs. calculated 244.9355 for C₇H₅BrClN₃) .
    • Elemental Analysis : Match experimental values (e.g., C: 34.10%, H: 1.99%, N: 17.11%) to theoretical calculations .

Advanced Research Questions

Q. How can researchers address contradictions in bromination/chlorination efficiency across synthetic methods?

Answer: Discrepancies arise from steric/electronic effects and reagent choice:

  • Bromination Efficiency : NBS in DCM (76% yield) is milder than radical initiators, reducing overhalogenation . In contrast, NaH/iodomethane in DMF may favor methylation over chlorination if not carefully controlled .
  • Chlorination Selectivity : Use directing groups (e.g., methyl at the 5-position) to enhance electrophilic substitution at the 2- and 4-positions .
    Recommendation : Pre-screen substituent effects using computational tools (e.g., Molecular Operating Environment) to predict reactivity .

Q. What mechanistic insights guide the optimization of cross-coupling reactions involving this compound?

Answer:

  • Suzuki Coupling : The 7-bromo group is highly reactive toward palladium-catalyzed coupling with boronic acids. Use Pd(PPh₃)₄ and Na₂CO₃ in THF/water (3:1) at 80°C for 12 hours .
  • Buchwald-Hartwig Amination : The 4-chloro substituent reacts with amines (e.g., cyclohexylamine) using Xantphos/Pd₂(dba)₃ in toluene (110°C, 24 hours) .
    Key Consideration : Steric hindrance from the thieno ring may slow kinetics; increase catalyst loading (5–10 mol%) if needed .

Q. How does this compound perform in biological assays, and what structural modifications enhance activity?

Answer:

  • Biological Activity : Pyrrolo[2,3-d]pyrimidine analogs exhibit tyrosine kinase inhibition (IC₅₀: 0.5–10 µM) and antiangiogenic effects in HUVEC models .
  • Structure-Activity Relationships (SAR) :
    • Bromine at 7-position : Enhances hydrophobic binding in kinase active sites.
    • Chlorine at 2- and 4-positions : Improves metabolic stability by reducing CYP450 oxidation .
      Modification Strategies :
    • Replace chlorine with electron-withdrawing groups (e.g., CF₃) to boost potency.
    • Introduce aryl-methyl groups at the 6-position to enhance solubility (e.g., 6-benzyl derivatives) .

Q. What are the stability considerations for handling and storing this compound?

Answer:

  • Degradation Pathways : Hydrolysis of chloro groups in humid conditions; bromine may undergo photolytic cleavage under UV light .
  • Storage :
    • Store under argon at –20°C in amber vials to prevent light/oxygen exposure.
    • Use stabilizers like BHT (0.1%) in DMSO stock solutions .
  • Handling : Conduct reactions in gloveboxes if sensitive to moisture; avoid prolonged exposure to room temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.